5-Hydroxy-3-methyloxolan-2-one

CAS No.: 3494-93-7

Cat. No.: VC18806906

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3494-93-7 |

|---|---|

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | 5-hydroxy-3-methyloxolan-2-one |

| Standard InChI | InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 |

| Standard InChI Key | ATFSUVUJMKALFI-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(OC1=O)O |

Introduction

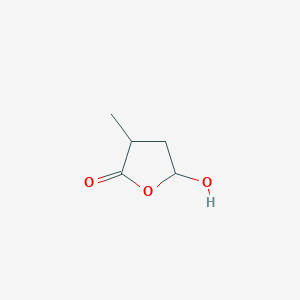

Structural and Chemical Properties of 5-Hydroxy-3-methyloxolan-2-one

Molecular Architecture

The compound’s IUPAC name, 5-hydroxy-3-methyloxolan-2-one, reflects its bicyclic structure: a γ-lactone ring (oxolan-2-one) substituted with a hydroxyl (-OH) group at carbon 5 and a methyl (-CH₃) group at carbon 3. The lactone ring arises from the intramolecular esterification of a hydroxypentanoic acid derivative, a common biosynthesis pathway for cyclic esters. Key spectroscopic identifiers include:

-

InChI:

InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 -

Canonical SMILES:

CC1CC(OC1=O)O.

The stereochemistry of the hydroxyl and methyl groups influences its reactivity, particularly in hydrogen bonding and steric interactions.

Table 1: Molecular Properties of 5-Hydroxy-3-methyloxolan-2-one

| Property | Value |

|---|---|

| CAS No. | 3494-93-7 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | 5-hydroxy-3-methyloxolan-2-one |

| PubChem CID | 12794198 |

Synthesis and Manufacturing

Oxidative Cyclization Methods

The synthesis of 5-hydroxy-3-methyloxolan-2-one typically involves the oxidation of precursor compounds such as 3-methyl-4-pentenoic acid derivatives. Key parameters include:

-

Temperature: Reactions are conducted at 50–80°C to balance reaction kinetics and product stability.

-

Oxidizing Agents: Catalytic hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are employed to induce cyclization.

-

Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency.

Yield optimization requires precise control of stoichiometry and reaction time, with typical conversions ranging from 60% to 75%.

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Oxidizing Agent | TBHP (1.2–1.5 equiv) |

| Reaction Time | 6–8 hours |

| Solvent | Dimethylformamide (DMF) |

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with viral proteins (e.g., SARS-CoV-2 main protease) through X-ray crystallography or molecular docking simulations is critical.

Industrial Scalability

Improving synthetic yields via flow chemistry or enzymatic catalysis could enhance cost-effectiveness for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume